3-(4-Chlorophenyl)-6-(4-((4-fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine - 1021036-06-5

3-(4-Chlorophenyl)-6-(4-((4-fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine

Catalog Number: EVT-2842702
CAS Number: 1021036-06-5
Molecular Formula: C21H20ClFN4O2S
Molecular Weight: 446.93
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one []

  • Compound Description: This compound features a 1,6-dihydropyridazine core substituted with two phenyl rings at the 3 and 4 positions, a propan-1-one chain at position 1, and a 4-(4-chlorophenyl)piperazin-1-yl substituent at position 3. The research highlights its crystal structure, noting the nearly planar nature of the pyridazine ring and its dihedral angles with the phenyl and benzene rings. Additionally, the chair conformation of the piperazine ring and its perpendicular orientation to the attached benzene ring are discussed. []

2. 6-Chloro-2-(pentafluorophenyl)-4H-chromen-4-one []

  • Compound Description: This chromone derivative possesses a pentafluorophenyl group at the 2-position and a chlorine atom at the 6-position of the chromone nucleus. The research focuses on the synthesis and in vitro antibacterial activity of this compound, along with other chromone and pyrazole derivatives. []

3. 4-Chloro-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol []

  • Compound Description: This compound features a pyrazole ring substituted with a pentafluorophenyl group at the 5-position, connected to a 4-chlorophenol moiety at the 2-position. The research emphasizes its synthesis and in vitro antibacterial evaluation. []

4. 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30) []

  • Compound Description: This compound is a metabolite (M30) of the B-cell lymphoma-2 (Bcl-2) protein inhibitor, Venetoclax. It features a complex structure including a pyrrolo[2,3-b]pyridine ring, a piperazine ring substituted with a 4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl] group, and a sulfonamide linker connected to a tetrahydro-2H-pyran moiety. The research focuses on the metabolism and disposition of Venetoclax, with M30 identified as a key nitro reduction metabolite. []

5. 4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27) []

  • Compound Description: M27 is another prominent metabolite of Venetoclax, formed by oxidation and cyclization reactions. It includes a complex fused ring system incorporating a pyrazino[2,1-b][1,3]benzoxazine core, a 4-chlorophenyl substituent, and a sulfonamide linker connected to a tetrahydropyran unit. The research notes that M27 is a significant human metabolite, but it is not anticipated to have clinically relevant pharmacological activities. []

6. (R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40) []

  • Compound Description: R-VK4-40 is a selective dopamine D3 receptor antagonist. It contains an indole core connected to a 3-hydroxybutyl chain substituted with a 4-(2-chloro-3-ethylphenyl)piperazine moiety. The research demonstrates that R-VK4-40, unlike other D3 antagonists, does not exhibit adverse cardiovascular effects in the presence of cocaine or oxycodone. []

7. (R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116) []

  • Compound Description: This compound, similar to R-VK4-40, is a structurally novel dopamine D3 receptor antagonist. It features an indole core linked to a 3-hydroxybutyl chain bearing a 4-(3-chloro-5-ethyl-2-methoxyphenyl)piperazine unit. The research highlights its selectivity for D3 receptors and lack of adverse cardiovascular effects, emphasizing its potential for treating opioid and cocaine use disorders. []

8. 3-{4-[4-(4-Chlorophenyl)-piperazin-1-yl]-butyl}-3-ethyl-6-fluoro-1,3-dihydro-2H-indol-2-one (9e') []

  • Compound Description: This oxindole derivative exhibits potent and selective antagonism for the serotonin 5-HT7 receptor. It features an oxindole core with an ethyl group at the 3-position, a 4-[4-(4-chlorophenyl)piperazin-1-yl]butyl chain also at the 3-position, and a fluorine atom at the 6-position. The study examines its structure-activity relationships, highlighting its high affinity and selectivity for the 5-HT7 receptor over the 5-HT1A receptor. []

9. 4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl] benzamide (navitoclax) []

  • Compound Description: Navitoclax is a potent inhibitor of the Bcl-2 family of proteins (Bcl-2, Bcl-xL, and Bcl-w). Its structure consists of a complex benzamide scaffold containing a piperazine ring substituted with a 2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-ylmethyl group, two sulfonamide linkers, and a morpholine moiety. The research demonstrates that navitoclax, in combination with a CDK5 inhibitor that reduces Mcl-1 levels, synergistically inhibits pancreatic cancer cell growth and induces apoptosis. []

10. 1-Ethyl-6-fluoro-7-{4-[2-(4-chlorophenyl)-2-hydroxyiminoethyl]-1-piperazinyl}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (3d) []

  • Compound Description: This norfloxacin derivative exhibits potent antibacterial and cytotoxic activities. It features a quinolone core (characteristic of norfloxacin) with an ethyl group at the 1-position, a fluorine atom at the 6-position, and a 4-[2-(4-chlorophenyl)-2-hydroxyiminoethyl]-1-piperazinyl substituent at the 7-position. The research highlights its superior activity against methicillin-resistant Staphylococcus aureus compared to norfloxacin and its significant cytotoxicity against renal cancer cell lines. []

11. N-({5-chloro-6-[(4-fluoro tetrahydro-2H-pyrane-4-yl)methoxy]pyridin-3-yl}sulfonyl-4-(4-{[2-(4-chlorophenyl)-4,4-dimethyl cyclohexa-1-en-1-yl]methyl}piperazine-1-yl)-2-[(6-fluoro-1H-indazole-4-yl)oxy]benzamide []

  • Compound Description: This compound is a selective Bcl-2 inhibitor identified as a potential treatment for systemic lupus erythematosus, lupus nephritis, and Sjogren's syndrome. It features a complex benzamide scaffold with a 4-chlorophenyl-substituted piperazine ring, a sulfonamide linker connected to a fluorinated tetrahydropyran unit, and an indazole moiety. The research emphasizes its selectivity in inhibiting Bcl-2 anti-apoptotic proteins, which is relevant to the treatment of autoimmune diseases. []

12. 4-[-4-(p-Chlorophenyl)-4-hydroxypiperidino]-4′-fluoro butyrophenone (Haloperidol) []

  • Compound Description: Haloperidol is a typical antipsychotic drug known for its potent dopamine D2 receptor antagonism. Its structure includes a butyrophenone core connected to a 4-(p-chlorophenyl)-4-hydroxypiperidine moiety. The research investigates the interaction of various antipsychotic drugs with serotonin-1A (5-HT1A) receptor-mediated behavioral effects, specifically focusing on prepulse inhibition (PPI) disruption. Haloperidol, in this study, prevented the disruption of PPI induced by 8-OH-DPAT, a 5-HT1A receptor agonist, suggesting a complex interplay between dopamine and serotonin systems in sensorimotor gating. []

Properties

CAS Number

1021036-06-5

Product Name

3-(4-Chlorophenyl)-6-(4-((4-fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine

IUPAC Name

3-(4-chlorophenyl)-6-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]pyridazine

Molecular Formula

C21H20ClFN4O2S

Molecular Weight

446.93

InChI

InChI=1S/C21H20ClFN4O2S/c1-15-14-18(6-7-19(15)23)30(28,29)27-12-10-26(11-13-27)21-9-8-20(24-25-21)16-2-4-17(22)5-3-16/h2-9,14H,10-13H2,1H3

InChI Key

NYSZGVFYGIUWBW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.